molecular formula C20H23N3O3 B11408831 1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine

1-(prop-2-en-1-yl)-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine

Cat. No.: B11408831
M. Wt: 353.4 g/mol
InChI Key: SQDBZHWPQQSBOO-UHFFFAOYSA-N
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Description

1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a benzodiazole ring, a prop-2-en-1-yl group, and a trimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps. One common method starts with the preparation of the benzodiazole ring, followed by the introduction of the prop-2-en-1-yl group and the trimethoxyphenylmethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-OL
  • 1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-THIOL

Uniqueness

Compared to similar compounds, 1-(PROP-2-EN-1-YL)-N-[(3,4,5-TRIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-AMINE may exhibit unique properties due to the presence of the trimethoxyphenylmethyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

1-prop-2-enyl-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine

InChI

InChI=1S/C20H23N3O3/c1-5-10-23-16-9-7-6-8-15(16)22-20(23)21-13-14-11-17(24-2)19(26-4)18(12-14)25-3/h5-9,11-12H,1,10,13H2,2-4H3,(H,21,22)

InChI Key

SQDBZHWPQQSBOO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC2=NC3=CC=CC=C3N2CC=C

Origin of Product

United States

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